2,6-Bis(acetylaminomethyl)pyridine
Description
2,6-Bis(acetylaminomethyl)pyridine is a pyridine derivative with acetylaminomethyl (-CH₂NHCOCH₃) substituents at the 2 and 6 positions. The acetylaminomethyl group combines an amide functionality with a methyl spacer, enabling hydrogen bonding and moderate solubility in polar solvents. The acetyl groups may enhance stability compared to more reactive substituents like halides, while the pyridine core provides a rigid aromatic framework for molecular interactions .
Properties
CAS No. |
67455-80-5 |
|---|---|
Molecular Formula |
C11H15N3O2 |
Molecular Weight |
221.26 g/mol |
IUPAC Name |
N-[[6-(acetamidomethyl)pyridin-2-yl]methyl]acetamide |
InChI |
InChI=1S/C11H15N3O2/c1-8(15)12-6-10-4-3-5-11(14-10)7-13-9(2)16/h3-5H,6-7H2,1-2H3,(H,12,15)(H,13,16) |
InChI Key |
VRMDOQCXSBSMJU-UHFFFAOYSA-N |
SMILES |
CC(=O)NCC1=NC(=CC=C1)CNC(=O)C |
Canonical SMILES |
CC(=O)NCC1=NC(=CC=C1)CNC(=O)C |
Other CAS No. |
67455-80-5 |
Origin of Product |
United States |
Comparison with Similar Compounds
Halogenated Derivatives: 2,6-Bis(bromomethyl)pyridine
Structural and Electronic Properties :
- Substituents : Bromomethyl (-CH₂Br) groups. Bromine’s electronegativity withdraws electron density from the pyridine ring, shortening the N–C(2) bond (1.337 Å) compared to unsubstituted pyridine (1.340 Å) .
- Reactivity: High reactivity in alkylation and nucleophilic substitution reactions due to the labile C–Br bond.
- Applications : Used as intermediates in organic synthesis, e.g., polymer crosslinking agents .
Data Comparison :
| Property | 2,6-Bis(acetylaminomethyl)pyridine | 2,6-Bis(bromomethyl)pyridine |
|---|---|---|
| Molecular Weight | 223.25 g/mol (C₁₁H₁₇N₃O₂) | 263.92 g/mol (C₇H₇Br₂N) |
| Key Functional Groups | Amide, pyridine | Bromine, pyridine |
| Solubility | Moderate in polar solvents | Low in water, soluble in DMF |
| Stability | High (amide resonance) | Low (C–Br bond cleavage) |
Coordination Ligands: 2,6-Bis(1,3-oxazolin-2-yl)pyridine (Py-box)
Structural and Coordination Properties :
- Substituents: Oxazoline rings, which act as strong σ-donors and π-acceptors. These enable robust metal coordination (e.g., Ru, Cu) for catalytic applications, unlike the weaker coordinating acetylaminomethyl group .
- Thermal Behavior: Py-box derivatives exhibit distinct thermal stability (DSC data shows melting points >200°C), whereas acetylaminomethyl variants may decompose at lower temperatures due to amide bond cleavage .
Chelating Agents: 2,6-Bis[bis(carboxymethyl)aminomethyl]pyridine
Functional Group Impact :
- Substituents: Carboxymethyl (-CH₂N(CH₂COOH)₂) groups, which deprotonate to form multidentate ligands. These provide superior chelation (e.g., for lanthanides) compared to the acetylaminomethyl variant’s monodentate amide .
- Solubility: High water solubility (logP ≈ -1.2) due to ionizable carboxylic acids, unlike the acetylaminomethyl compound’s moderate hydrophilicity .
Data Comparison :
| Property | 2,6-Bis(acetylaminomethyl)pyridine | 2,6-Bis[bis(carboxymethyl)aminomethyl]pyridine |
|---|---|---|
| Molecular Weight | 223.25 g/mol | 399.36 g/mol |
| Chelation Strength | Weak (amide only) | Strong (tetradentate) |
| pH Sensitivity | Stable in neutral conditions | pH-dependent solubility |
Bulky Aromatic Derivatives: 2,6-Bis[1-(2,4,6-trimethylphenylimino)ethyl]pyridine
Steric and Electronic Effects :
- Substituents: Bulky trimethylphenylimino groups create steric hindrance, limiting coordination to large metal centers (e.g., Zr, Pr). The acetylaminomethyl variant’s smaller substituents allow access to smaller metals like Co or Cu .
- Applications: Bulky derivatives are used in olefin polymerization catalysts, whereas acetylaminomethyl derivatives may favor bioinorganic applications .
Data Tables
Table 1: Structural and Functional Comparison
Table 2: Spectroscopic and Thermal Properties
| Compound | IR Vibrational Modes (cm⁻¹) | Thermal Stability (°C) |
|---|---|---|
| 2,6-Bis(acetylaminomethyl)pyridine | ~1650 (C=O stretch) | Decomposes ~200 |
| 2,6-Bis(bromomethyl)pyridine | 560 (C–Br stretch) | Stable to ~150 |
| 2,6-Bis(1,3-oxazolin-2-yl)pyridine | 1600–1650 (C=N/C=O) | Melts ~220 |
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